molecular formula C12H15NO3S2 B3353582 Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt CAS No. 55526-95-9

Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt

Cat. No.: B3353582
CAS No.: 55526-95-9
M. Wt: 285.4 g/mol
InChI Key: XPDBNOKCSYBVMY-UHFFFAOYSA-N
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Description

Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt: is a chemical compound with the molecular formula C12H15NO3S2. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt typically involves the reaction of 2-methylbenzothiazole with 1,4-butanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired inner salt. The general reaction scheme is as follows:

    Starting Materials: 2-methylbenzothiazole and 1,4-butanesultone.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (around 80-100°C) for several hours.

    Product Isolation: The product is isolated by precipitation or crystallization, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halides (e.g., NaCl), amines (e.g., NH3).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazolium derivatives.

    Substitution: Halogenated or aminated benzothiazolium derivatives.

Scientific Research Applications

Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.

    Biology: Employed in biochemical assays and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or nucleic acids, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-5-(trifluoromethyl)-, inner salt: Similar structure with an additional trifluoromethyl group.

    Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt: Similar structure without additional substituents.

Uniqueness

This compound is unique due to its specific sulfonate group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high solubility and stability in aqueous environments.

Properties

IUPAC Name

4-(2-methyl-1,3-benzothiazol-3-ium-3-yl)butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S2/c1-10-13(8-4-5-9-18(14,15)16)11-6-2-3-7-12(11)17-10/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDBNOKCSYBVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069033
Record name Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt
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Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55526-95-9
Record name 2-Methyl-3-(4-sulfobutyl)benzothiazolium betaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55526-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt
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Record name Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt
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Record name Benzothiazolium, 2-methyl-3-(4-sulfobutyl)-, inner salt
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Record name 2-methyl-3-(4-sulphonatobutyl)benzothiazolium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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